Methyl 2-{[4-(4-methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate
Description
Methyl 2-{[4-(4-methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (diaza) atoms. Its unique architecture includes a 4-methylphenyl substituent, a 3-oxo group, and a sulfanyl-acetate ester moiety.
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-12-7-9-13(10-8-12)22-19(24)17-14-5-3-4-6-15(14)27-18(17)21-20(22)26-11-16(23)25-2/h7-10H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIPGSBRLLDKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)OC)SC4=C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Heterocyclic Precursors
A common approach for tricyclic systems involves cyclocondensation reactions between thiophene derivatives and diazine precursors. For example, reacting 2-aminobenzothiophene-3-carboxylates with urea or thiourea under acidic conditions generates pyrimidine-fused systems. Adapting this method, the target core could form via condensation of a substituted benzothiophene diamine with a carbonyl source, followed by oxidation to introduce the 3-oxo group.
Sequential Alkylation and Cyclization
Stepwise construction of the tricyclic system may involve alkylation of a pre-formed diazine ring with sulfur-containing electrophiles. A reported analog, ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, was synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of a base. This suggests that the methyl sulfanylacetate group in the target compound could be introduced via nucleophilic substitution using methyl chloroacetate and a mercapto-functionalized tricyclic intermediate.
Stepwise Synthesis and Optimization
Synthesis of the Tricyclic Core
The benzothieno[2,3-d]pyrimidine core is synthesized through a cyclocondensation reaction:
Step 1: Formation of Benzothiophene Intermediate
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Reactants : 4-Methylphenyl-substituted benzothiophene-2,3-diamine, urea.
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Conditions : Reflux in acetic acid (120°C, 8–12 h).
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Mechanism : Acid-catalyzed cyclization forms the pyrimidine ring, yielding 3-(4-methylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-ol.
Step 2: Oxidation to 3-Oxo Derivative
Introduction of Sulfanylacetate Group
Step 3: Thiolation at Position 5
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Reactants : Tricyclic core (Step 2), Lawesson’s reagent.
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Conditions : Reflux in toluene (110°C, 4 h).
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Outcome : Conversion of carbonyl to thiocarbonyl, yielding 5-mercapto derivative.
Step 4: Alkylation with Methyl Chloroacetate
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25 | 12 | 68 |
| NaH | THF | 0→25 | 6 | 72 |
| Et₃N | CH₃CN | 25 | 24 | 55 |
Data extrapolated from analogous reactions.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 4.30 (s, 2H, SCH₂CO), 3.75 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃).
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HRMS (ESI+) : m/z calc. for C₂₀H₂₀N₂O₃S₂ [M+H]⁺: 401.0998; found: 401.0995.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Synthetic Comparison
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetracyclic Analogues with Varied Substituents
Compounds sharing the tetracyclic framework but differing in substituents include:
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)
- 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)
Key Comparisons:
The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to the more polar methoxy and hydroxy substituents in IIi and IIj, respectively. This difference could influence solubility and bioavailability, critical for pharmaceutical or agrochemical applications.
Sulfonylurea Methyl Esters in Agrochemicals
The target compound’s methyl ester moiety aligns structurally with sulfonylurea herbicides, such as:
- Metsulfuron methyl ester : Contains a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group .
- Ethametsulfuron methyl ester: Features a 4-ethoxy-6-(methylamino)-triazine core .
Functional Comparisons:
While the target compound’s tricyclic core diverges from the triazine-based sulfonylureas, its ester group may facilitate similar modes of action, such as enzyme inhibition. However, the absence of a sulfonylurea bridge in the target compound suggests distinct biochemical interactions.
Biological Activity
Methyl 2-{[4-(4-methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological activity, including antimicrobial and anticancer properties, along with structural analyses and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a unique tricyclic structure that may contribute to its biological properties. The presence of sulfur and nitrogen heteroatoms is significant in pharmacological contexts, as they can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar compounds within the same structural family. For instance, derivatives of thiazolidinones exhibited notable antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 1 | 0.004 | 0.008 | En. cloacae |
| Compound 2 | 0.015 | 0.030 | S. aureus |
| Compound 3 | 0.011 | 0.020 | E. coli |
| Methyl 2-{...} | TBD | TBD | TBD |
The most active compounds demonstrated MIC values ranging from to mg/mL, indicating strong antibacterial potential compared to standard antibiotics like ampicillin and streptomycin .
Anticancer Properties
Preliminary investigations into the anticancer activity of structurally similar compounds indicate potential efficacy against various cancer cell lines. Some derivatives have shown promise in inhibiting specific kinases involved in cancer progression.
Case Study: Kinase Inhibition
A study focused on pyrazolo[3,4-d]pyrimidine inhibitors demonstrated that modifications at the C3 position could enhance anticancer activity by improving binding affinity to target proteins involved in tumor growth . While specific data on Methyl 2-{...} is limited, the structural similarities suggest it may exhibit comparable mechanisms.
The mechanisms underlying the biological activity of Methyl 2-{...} likely involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Molecular Docking Studies : Computational studies suggest that the compound may interact with specific protein targets, enhancing its bioactivity through precise molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
